Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester
Description
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester is a highly functionalized glycoside derivative characterized by a central oxane (sugar-like) ring substituted with acetamido, diacetyloxy, and prop-2-enoxy (allyl ether) groups . Its molecular formula is C₁₇H₂₇NO₉, with a molecular weight of 389.4 g/mol . The compound’s structural complexity arises from:
- Diacetyloxy groups: Improve stability and modulate reactivity.
- Prop-2-enoxy substituent: Introduces unsaturated ether functionality, influencing chemical reactivity and interactions.
Synthesis involves multi-step acetylation and etherification reactions under controlled conditions (e.g., temperature, solvent selection) to ensure high purity . Its primary applications include pharmaceutical research (as a drug precursor), biochemical studies, and fine chemical synthesis .
Properties
Molecular Formula |
C17H25NO9 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19) |
InChI Key |
PRSVMSRDBOXABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material, such as a sugar derivative, are protected using acetic anhydride to form acetyloxy groups.
Introduction of Acetamido Group: The acetamido group is introduced through the reaction of the protected intermediate with acetic anhydride and an amine source.
Formation of Prop-2-enoxy Group: The prop-2-enoxy group is introduced by reacting the intermediate with an appropriate allylating agent under basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or prop-2-enoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as:
Enzyme Inhibition: The acetamido group can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Signal Transduction: The compound may modulate signal transduction pathways by binding to receptors or other signaling molecules.
Metabolic Pathways: It can be incorporated into metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of acetamido, acetyloxy, and prop-2-enoxy groups. Below is a comparative analysis with structurally related compounds:
Key Differentiators
- Prop-2-enoxy vs. Phenoxy/Alkoxy Groups: The unsaturated allyl ether in the target compound offers reactivity distinct from saturated or aromatic ethers, enabling unique synthetic pathways .
- Acetamido vs.
- Halogenated Derivatives: Chloro or iodo substitutions (e.g., ) increase electrophilicity but may reduce metabolic stability compared to non-halogenated counterparts .
Biological Activity
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound, with the CAS number 28738-44-5, is classified within the acetates and thioglucosides, featuring functional groups such as acetamido and acetoxy. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.
The following table summarizes the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C17H25NO9 |
| Molar Mass | 387.39 g/mol |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) |
| Melting Point | 151-157°C (dec.) |
| Boiling Point | 531.3 ± 50.0 °C (Predicted) |
| Solubility | Soluble in Methanol |
| pKa | 13.67 ± 0.70 (Predicted) |
Antimicrobial Activity
Research has indicated that compounds similar to acetic acid methyl esters exhibit significant antimicrobial properties. In a study evaluating various bioactive compounds, it was found that derivatives of acetic acid showed varying degrees of antibacterial and antifungal activities against common pathogens.
- Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : It also exhibited antifungal properties against species such as Candida albicans, suggesting potential applications in treating fungal infections.
The biological activity of acetic acid methyl esters may be attributed to their ability to disrupt microbial cell membranes, leading to cell lysis and death. The presence of the acetamido group enhances the lipophilicity of the compound, facilitating membrane penetration.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a study was conducted to assess the antimicrobial efficacy of acetic acid derivatives:
- Methodology : Disc diffusion method was employed to evaluate the antibacterial activity.
- Results : Zones of inhibition were measured, revealing that concentrations above 100 µg/mL significantly inhibited bacterial growth.
Study 2: Phytotoxicity Assessment
Another study focused on the phytotoxic effects of acetic acid derivatives on plant growth:
- Findings : The application of acetic acid at varying concentrations led to reduced germination rates in Arabidopsis thaliana, indicating potential herbicidal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
